![molecular formula C26H22ClN5O4S B11672084 (2-{(E)-[({[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}phenoxy)acetic acid](/img/structure/B11672084.png)

(2-{(E)-[({[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}phenoxy)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

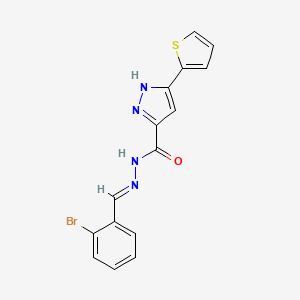

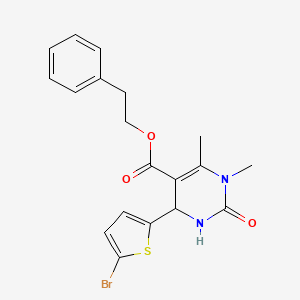

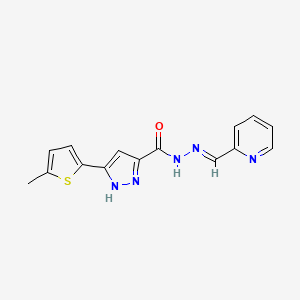

Die Verbindung (2-{(E)-[({[5-(4-Chlorphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}phenoxy)essigsäure ist ein komplexes organisches Molekül, das einen Triazolring, Chlorphenyl- und Methylphenylgruppen sowie eine Phenoxyessigsäureeinheit aufweist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (2-{(E)-[({[5-(4-Chlorphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}phenoxy)essigsäure umfasst typischerweise mehrere Schritte:

Bildung des Triazolrings: Der Triazolring kann durch eine Cyclisierungsreaktion unter Beteiligung von Hydrazin und geeigneten Vorläufern synthetisiert werden.

Einführung von Chlorphenyl- und Methylphenylgruppen: Diese Gruppen werden durch Substitutionsreaktionen eingeführt, häufig unter Verwendung halogenierter Vorläufer und geeigneter Katalysatoren.

Anlagerung der Sulfanyl-Gruppe: Die Sulfanyl-Gruppe wird durch eine Thiolierungsreaktion eingeführt.

Bildung der Hydrazono-Gruppe: Dies beinhaltet die Reaktion des Sulfanylacetyl-Zwischenprodukts mit Hydrazinderivaten.

Endgültige Kupplung mit Phenoxyessigsäure: Der letzte Schritt umfasst die Kupplung des Hydrazono-Zwischenprodukts mit Phenoxyessigsäure unter sauren oder basischen Bedingungen.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von kontinuierlichen Strömungsreaktoren, fortschrittlichen Reinigungstechniken und strengen Qualitätskontrollmaßnahmen umfassen.

Chemische Reaktionsanalyse

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Sulfanyl-Gruppe, was zur Bildung von Sulfoxiden oder Sulfonen führt.

Reduktion: Reduktionsreaktionen können die Hydrazono-Gruppe angreifen und sie in Hydrazinderivate umwandeln.

Substitution: Die aromatischen Ringe können elektrophile oder nucleophile Substitutionsreaktionen eingehen, die eine weitere Funktionalisierung ermöglichen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Reagenzien wie Halogene, Nitriermittel oder Sulfonierungsmittel werden unter kontrollierten Bedingungen verwendet.

Hauptprodukte

Oxidation: Sulfoxide, Sulfone.

Reduktion: Hydrazinderivate.

Substitution: Verschiedene substituierte Derivate abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

Chemie

Die Verbindung wird auf ihr Potenzial als Baustein bei der Synthese komplexerer Moleküle untersucht. Ihre einzigartige Struktur ermöglicht vielfältige chemische Modifikationen.

Biologie

In der biologischen Forschung wird die Verbindung auf ihr Potenzial als Enzyminhibitor oder Rezeptormodulator untersucht. Ihr Triazolring und ihre aromatischen Gruppen sind Schlüsselelemente, die mit biologischen Zielen interagieren.

Medizin

Die Verbindung zeigt vielversprechende Eigenschaften in der pharmazeutischen Chemie, insbesondere bei der Entwicklung neuer Medikamente. Ihre Struktur deutet auf eine mögliche Aktivität gegen verschiedene Krankheiten hin, darunter Krebs und Infektionskrankheiten.

Industrie

In industriellen Anwendungen wird die Verbindung für ihre Verwendung in der Materialwissenschaft untersucht, beispielsweise bei der Entwicklung neuer Polymere oder Beschichtungen mit spezifischen Eigenschaften.

Wirkmechanismus

Der Wirkmechanismus von (2-{(E)-[({[5-(4-Chlorphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}phenoxy)essigsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen. Der Triazolring und die aromatischen Gruppen ermöglichen es ihm, an Enzyme oder Rezeptoren zu binden und deren Aktivität zu modulieren. Dies kann zu einer Hemmung der Enzymaktivität oder einer Veränderung der Rezeptor-Signalwege führen, was zu therapeutischen Effekten führt.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the hydrazono group, converting it to hydrazine derivatives.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are used under controlled conditions.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Hydrazine derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry

The compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, the compound is investigated for its potential as an enzyme inhibitor or receptor modulator. Its triazole ring and aromatic groups are key features that interact with biological targets.

Medicine

The compound shows promise in medicinal chemistry, particularly in the development of new drugs. Its structure suggests potential activity against various diseases, including cancer and infectious diseases.

Industry

In industrial applications, the compound is explored for its use in materials science, such as the development of new polymers or coatings with specific properties.

Wirkmechanismus

The mechanism of action of (2-{(E)-[({[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}phenoxy)acetic acid involves its interaction with specific molecular targets. The triazole ring and aromatic groups allow it to bind to enzymes or receptors, modulating their activity. This can lead to inhibition of enzyme activity or alteration of receptor signaling pathways, resulting in therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

(2-{(E)-[({[5-(4-Chlorphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}phenoxy)propionsäure: Ähnliche Struktur mit einer Propionsäureeinheit anstelle von Essigsäure.

(2-{(E)-[({[5-(4-Chlorphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}phenoxy)buttersäure: Ähnliche Struktur mit einer Buttersäureeinheit.

Einzigartigkeit

Die Einzigartigkeit von (2-{(E)-[({[5-(4-Chlorphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}phenoxy)essigsäure liegt in ihrer spezifischen Kombination von funktionellen Gruppen, die ihr unterschiedliche chemische und biologische Eigenschaften verleihen. Ihre Struktur ermöglicht vielseitige chemische Modifikationen und Wechselwirkungen mit einer breiten Palette biologischer Ziele, was sie zu einer wertvollen Verbindung für Forschung und Entwicklung macht.

Eigenschaften

Molekularformel |

C26H22ClN5O4S |

|---|---|

Molekulargewicht |

536.0 g/mol |

IUPAC-Name |

2-[2-[(E)-[[2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetic acid |

InChI |

InChI=1S/C26H22ClN5O4S/c1-17-6-12-21(13-7-17)32-25(18-8-10-20(27)11-9-18)30-31-26(32)37-16-23(33)29-28-14-19-4-2-3-5-22(19)36-15-24(34)35/h2-14H,15-16H2,1H3,(H,29,33)(H,34,35)/b28-14+ |

InChI-Schlüssel |

RZEWDLSMIUNYCH-CCVNUDIWSA-N |

Isomerische SMILES |

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC=CC=C3OCC(=O)O)C4=CC=C(C=C4)Cl |

Kanonische SMILES |

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=CC=C3OCC(=O)O)C4=CC=C(C=C4)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11672004.png)

![N'-[(Z)-(3-hydroxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B11672017.png)

![(5E)-5-[4-(2,4-dinitrophenoxy)-3-ethoxybenzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11672042.png)

![(5E)-5-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11672049.png)

![4-[(4Z)-3-methyl-4-{[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B11672054.png)

![N-[5-(4-Fluoro-benzylsulfanylmethyl)-[1,3,4]thiadiazol-2-yl]-3-nitro-benzamide](/img/structure/B11672060.png)

![(5Z)-2-(4-methylphenyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11672061.png)

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide](/img/structure/B11672073.png)

![N-(5-chloro-2-hydroxyphenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11672092.png)

![ethyl (2Z)-2-[4-(2,4-dinitrophenoxy)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11672100.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}acetohydrazide](/img/structure/B11672106.png)